Methyl 4-phenylbutanimidate
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Overview
Description
Methyl 4-phenylbutanimidate is an organic compound that belongs to the class of imidates It is characterized by the presence of a phenyl group attached to the fourth carbon of a butanimidate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-phenylbutanimidate can be synthesized through several methods. One common approach involves the reaction of 4-phenylbutanoic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds via the formation of an intermediate ester, which is then converted to the imidate under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale esterification followed by imidation. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-phenylbutanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the imidate to amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-phenylbutanoic acid, while reduction could produce 4-phenylbutanol.
Scientific Research Applications
Methyl 4-phenylbutanimidate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 4-phenylbutanimidate exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-phenylbutanoate: Similar in structure but lacks the imidate functionality.
4-Phenylbutanamide: Contains an amide group instead of an imidate.
4-Phenylbutanoic acid: The parent acid from which the imidate is derived.
Uniqueness
Methyl 4-phenylbutanimidate is unique due to its imidate group, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable for specific applications where such functionality is required.
Properties
CAS No. |
142450-65-5 |
---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
methyl 4-phenylbutanimidate |
InChI |
InChI=1S/C11H15NO/c1-13-11(12)9-5-8-10-6-3-2-4-7-10/h2-4,6-7,12H,5,8-9H2,1H3 |
InChI Key |
XSUVYIWSZKDENP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)CCCC1=CC=CC=C1 |
Origin of Product |
United States |
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